molecular formula C17H14FN3O3S B2981878 N-(4-(3-((4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide CAS No. 1021226-78-7

N-(4-(3-((4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2981878
CAS No.: 1021226-78-7
M. Wt: 359.38
InChI Key: LZPMVUCBYHIDRT-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a furan ring, a thiazole ring, and a fluorophenyl group . These groups are common in many bioactive compounds and pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multi-step processes involving reactions such as esterification, hydrazination, salt formation, and cyclization .


Molecular Structure Analysis

The thiazole ring in the compound is a five-membered ring containing sulfur and nitrogen . The furan ring is a five-membered aromatic ring containing oxygen. The fluorophenyl group contains a phenyl ring (a six-membered carbon ring) with a fluorine atom attached .


Chemical Reactions Analysis

The thiazole and furan rings in the compound are aromatic, meaning they have delocalized pi electrons and can participate in various chemical reactions such as donor-acceptor and nucleophilic reactions .

Scientific Research Applications

Antimicrobial and Biological Activities

  • A study by Çakmak et al. (2022) on a similar thiazole-based heterocyclic amide found that the compound exhibited significant antimicrobial activity against a range of Gram-negative and Gram-positive bacteria and fungi. This suggests potential for pharmacological and medical applications (Çakmak et al., 2022).
  • Another research by Başoğlu et al. (2013) involved microwave-assisted synthesis of molecules containing penicillanic acid or cephalosporanic acid moieties, showing antimicrobial, antilipase, and antiurease activities, indicating its potential in antimicrobial applications (Başoğlu et al., 2013).

Synthesis and Chemical Properties

  • Aleksandrov and El’chaninov (2017) synthesized N-(1-Naphthyl)furan-2-carboxamide, a compound with a similar furan-based structure, exploring its reactivity and potential for electrophilic substitution reactions (Aleksandrov & El’chaninov, 2017).

Fluorescence and Bio-Imaging Applications

  • A study by Ravichandiran et al. (2020) developed a phenoxazine-based fluorescence chemosensor using a similar furan-2-carboxamide group for detecting Cd2+ and CN− ions. This sensor was successfully applied in bio-imaging in live cells and zebrafish, indicating its utility in biological imaging and sensing applications (Ravichandiran et al., 2020).

Properties

IUPAC Name

N-[4-[3-(4-fluoroanilino)-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O3S/c18-11-3-5-12(6-4-11)19-15(22)8-7-13-10-25-17(20-13)21-16(23)14-2-1-9-24-14/h1-6,9-10H,7-8H2,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPMVUCBYHIDRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NC(=CS2)CCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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